2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a furan ring attached to an indole moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction between the indole derivative and a furan carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Reduction: Reduction reactions can be performed on the furan ring or the indole moiety to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or indole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-methyltryptamine: An indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)acetamide: Another synthetic indole derivative with potential biological activities.
Uniqueness: 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is unique due to its specific combination of a furan ring and an indole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920505-93-7 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-13(15-5-3-4-6-16(15)19-11)7-9-18-17(20)14-8-10-21-12(14)2/h3-6,8,10,19H,7,9H2,1-2H3,(H,18,20) |
InChI Key |
HMVUOYFWHDGIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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